molecular formula C9H8ClN3 B1469385 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 886536-48-7

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No.: B1469385
CAS No.: 886536-48-7
M. Wt: 193.63 g/mol
InChI Key: HSJWMZWILGBGPS-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloromethyl and pyrazolyl groups in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-(chloromethyl)pyridine with 1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with 4-(chloromethyl)pyridine .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding aldehyde or carboxylic acid .

Mechanism of Action

The mechanism of action of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various biological molecules .

Comparison with Similar Compounds

    4-(Chloromethyl)pyridine: Shares the chloromethyl group but lacks the pyrazole ring.

    1H-pyrazole: Contains the pyrazole ring but lacks the chloromethyl and pyridine groups.

    2-(Chloromethyl)pyridine: Similar structure but without the pyrazole ring.

Uniqueness: The presence of both pyrazole and pyridine rings allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-[4-(chloromethyl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJWMZWILGBGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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